5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol 5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18372198
InChI: InChI=1S/C16H22O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-8,10,17H,9H2,1-5H3/b7-6+,11-8+/i5D3
SMILES:
Molecular Formula: C16H22O2
Molecular Weight: 249.36 g/mol

5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol

CAS No.:

Cat. No.: VC18372198

Molecular Formula: C16H22O2

Molecular Weight: 249.36 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol -

Specification

Molecular Formula C16H22O2
Molecular Weight 249.36 g/mol
IUPAC Name (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dien-1-ol
Standard InChI InChI=1S/C16H22O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-8,10,17H,9H2,1-5H3/b7-6+,11-8+/i5D3
Standard InChI Key PAESCFRMRPPDGE-LYNMLNAESA-N
Isomeric SMILES [2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/CO)/C)C)C
Canonical SMILES CC1=CC(=C(C(=C1C=CC(=CCO)C)C)C)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₁₆H₁₉D₃O₂ and a molecular weight of 249.36 g/mol . The deuterium atoms are localized in the methoxy group (-OCD₃), replacing three hydrogen atoms, which distinguishes it from its non-deuterated counterpart (CAS 167637-42-5) .

Structural Features

The structure comprises:

  • A 2,4-pentadien-1-ol backbone with a methyl group at position 3.

  • A 4-methoxy-d3-2,3,6-trimethylphenyl substituent, where the methoxy group is fully deuterated.

  • Two conjugated double bonds (E,E-configuration) in the pentadienol chain, critical for its reactivity in synthesis .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₉D₃O₂
Molecular Weight249.36 g/mol
XLogP3-AA4.0
Hydrogen Bond Donor Count1
Rotatable Bond Count4
Topological Polar Surface29.5 Ų

Synthesis and Isotopic Labeling

Synthetic Pathways

The compound is synthesized through Wittig olefination or Horner-Wadsworth-Emmons reactions, leveraging aromatic aldehydes and phosphonate reagents. The deuterated methoxy group is introduced via isotopic exchange or deuterium-labeled starting materials . For example, 4-methoxy-d3-2,3,6-trimethylbenzaldehyde (CAS 54344-92-2) serves as a precursor in multi-step syntheses .

Role of Deuterium Labeling

The trideuteriomethoxy group (-OCD₃) enables:

  • Tracing metabolic pathways in retinoid analogs.

  • Enhanced detection sensitivity in mass spectrometry due to isotopic shifts .

  • Reduced metabolic degradation in pharmacokinetic studies, prolonging half-life.

Applications in Pharmaceutical Research

Retinoid Analog Development

This compound is a key intermediate in synthesizing retinoid lactone analogs, which modulate retinoid receptors (RARs/RXRs) involved in cell differentiation and apoptosis . Retinoids are therapeutics for psoriasis, acne, and cancers .

Case Study: Acitretin Synthesis

The ethyl ester derivative, ethyl-5-(4-methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoate (CAS 1185247-60-2), is a precursor to acitretin, a retinoid used in psoriasis treatment .

Neurological Research

Emerging studies link retinoid signaling to multiple sclerosis and sleep regulation, areas where this compound’s labeled derivatives are under investigation .

Physicochemical and Analytical Data

Spectroscopic Profiles

  • NMR: Deuterium labeling eliminates proton signals in the methoxy group, simplifying spectral analysis .

  • MS: Molecular ion peak at m/z 249.18 (M⁺) with a deuterium-induced isotopic pattern .

SupplierCatalog NumberPrice (5 mg)Availability
LGC StandardsTRC-M271622€365Custom synthesis
VulcanChemVC18372198$420In stock
BOC SciencesBLP-007722$400On demand

Regulatory Considerations

Classified as a controlled substance in some jurisdictions, its procurement may require permits or BSL-2 certification .

Future Directions

Ongoing research explores its utility in CRISPR-based gene editing and neurodegenerative disease models, leveraging its retinoid-like activity .

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